tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate: is a spirocyclic compound that features a unique structural motif combining a spirocyclic framework with a fluorinated functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine, and a carbonyl compound.
Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or oxygen atoms.
Reduction: Reduction reactions can target the carbonyl group or the fluorinated carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
Building blocks: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug discovery: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry
Material science: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
- Fluorination : The presence of a fluorine atom distinguishes tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate from its analogs, enhancing its chemical and biological properties.
- Spirocyclic framework : The specific spirocyclic structure provides unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C14H24FNO3 |
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Molecular Weight |
273.34 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-1-oxa-9-azaspiro[4.6]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24FNO3/c1-13(2,3)19-12(17)16-7-4-5-14(6-8-16)9-11(15)10-18-14/h11H,4-10H2,1-3H3 |
InChI Key |
ZGTQMBDDISNIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)F |
Origin of Product |
United States |
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